2-(2,5-dimethylphenyl)-2-oxoethyl 3-methylbenzoate
Description
2-(2,5-Dimethylphenyl)-2-oxoethyl 3-methylbenzoate is an organic compound that belongs to the ester class of chemicals It is characterized by the presence of a benzoate group attached to a 2-oxoethyl group, which is further substituted with a 2,5-dimethylphenyl group
Properties
IUPAC Name |
[2-(2,5-dimethylphenyl)-2-oxoethyl] 3-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-12-5-4-6-15(9-12)18(20)21-11-17(19)16-10-13(2)7-8-14(16)3/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRNJMOBCLYAKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OCC(=O)C2=C(C=CC(=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-dimethylphenyl)-2-oxoethyl 3-methylbenzoate typically involves the esterification of 3-methylbenzoic acid with 2-(2,5-dimethylphenyl)-2-oxoethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts, such as immobilized enzymes, can also enhance the efficiency of the esterification process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of carboxylic acids.
Reduction: Reduction of the carbonyl group in the ester can yield the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 2-(2,5-dimethylphenyl)-2-oxoethyl 3-methylbenzoic acid.
Reduction: Formation of 2-(2,5-dimethylphenyl)-2-hydroxyethyl 3-methylbenzoate.
Substitution: Formation of nitro or halogen-substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, the compound can be used as a probe to study enzyme-catalyzed esterification and hydrolysis reactions. It can also serve as a model compound to investigate the metabolic pathways of esters in living organisms.
Medicine: The compound’s potential pharmacological properties are being explored, particularly its ability to act as a prodrug that releases active metabolites upon hydrolysis in the body.
Industry: In the industrial sector, the compound is used as a plasticizer in the production of polymers and as a flavoring agent in the food industry due to its ester functionality.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethylphenyl)-2-oxoethyl 3-methylbenzoate involves its hydrolysis by esterases to release the corresponding alcohol and acid. The released alcohol and acid can then participate in various biochemical pathways, exerting their effects on molecular targets such as enzymes and receptors.
Comparison with Similar Compounds
- 2-(2,4-Dimethylphenyl)-2-oxoethyl 3-methylbenzoate
- 2-(2,5-Dimethylphenyl)-2-oxoethyl 4-methylbenzoate
- 2-(2,5-Dimethylphenyl)-2-oxoethyl 3-chlorobenzoate
Comparison: Compared to its analogs, 2-(2,5-dimethylphenyl)-2-oxoethyl 3-methylbenzoate exhibits unique reactivity due to the specific positioning of the methyl groups on the phenyl ring. This positioning can influence the compound’s steric and electronic properties, affecting its reactivity and interactions with other molecules. Additionally, the presence of the 3-methylbenzoate group can enhance the compound’s solubility and stability, making it more suitable for certain applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
